molecular formula C22H26N2O5S B5198494 3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B5198494
M. Wt: 430.5 g/mol
InChI Key: OJZZYARVTZJEFS-UHFFFAOYSA-N
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Description

3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.15624311 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C24H30N2O5S
  • Molecular Weight: 458.6 g/mol
  • IUPAC Name: 3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(3-methylbutoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
  • InChI Key: UCGGSVLCPHAVNL-UHFFFAOYSA-N

Structural Features

The compound features a spirocyclic nonane core with a thiazole ring and various functional groups that may contribute to its biological activity. The presence of the thiazole moiety is particularly significant as thiazole derivatives are known for their diverse pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways critical for cellular function and disease progression.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives are known to selectively inhibit certain kinases involved in cancer cell proliferation. The potential for this compound to act as a Vps34 inhibitor—a target implicated in autophagy and cancer maintenance—has been explored .

Antimicrobial Properties

Thiazole-containing compounds have also been reported to possess antimicrobial activities. The unique structure of this compound may enhance its ability to disrupt microbial cell processes, although specific studies on this compound are still needed to confirm such effects.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with thiazole rings have shown promising results in inhibiting tumor growth through apoptosis induction .

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of related compounds. A study focusing on thiazole derivatives indicated significant tumor reduction in mice treated with these agents, suggesting that the unique structural features contribute to their bioactivity .

Comparative Analysis of Related Compounds

Compound NameActivityReference
Thiazole Derivative AAnticancer
Thiazole Derivative BAntimicrobial
Thiazole Derivative CAntiviral

Properties

IUPAC Name

3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-4-9-27-11-16-10-22(18(25)28-16)13-21(3,29-19(22)26)17-12-30-20(24-17)23-15-7-5-14(2)6-8-15/h5-8,12,16H,4,9-11,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZZYARVTZJEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=C(C=C4)C)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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